molecular formula C10HCl7 B052940 1,2,3,4,5,6,7-Heptachloronaphthalene CAS No. 58863-14-2

1,2,3,4,5,6,7-Heptachloronaphthalene

Cat. No.: B052940
CAS No.: 58863-14-2
M. Wt: 369.3 g/mol
InChI Key: NDZIBNJHNBUHKW-UHFFFAOYSA-N
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Preparation Methods

1,2,3,4,5,6,7-Heptachloronaphthalene can be synthesized by reacting naphthalene with chlorine gas at high temperatures . This process requires a controlled environment to prevent the release of harmful substances. The reaction conditions typically involve the use of a catalyst and maintaining a specific temperature range to ensure the complete chlorination of naphthalene.

Chemical Reactions Analysis

1,2,3,4,5,6,7-Heptachloronaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of chlorinated naphthoquinones.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions .

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6,7-Heptachloronaphthalene involves its interaction with cellular components, leading to toxic effects. It can disrupt cellular processes by binding to proteins and interfering with enzyme functions. This compound can also induce oxidative stress, leading to cellular damage . Its persistence in the environment allows it to bioaccumulate in the food chain, posing long-term health risks to humans and wildlife.

Comparison with Similar Compounds

1,2,3,4,5,6,7-Heptachloronaphthalene is part of a group of compounds known as polychlorinated naphthalenes (PCNs). Similar compounds include:

The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and environmental impact.

Properties

IUPAC Name

1,2,3,4,5,6,7-heptachloronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HCl7/c11-3-1-2-4(7(14)6(3)13)8(15)10(17)9(16)5(2)12/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZIBNJHNBUHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)C(=C(C(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HCl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10871440
Record name 1,2,3,4,5,6,7-Heptachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58863-14-2, 32241-08-0
Record name Naphthalene, 1,2,3,4,5,6,7-heptachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058863142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, heptachloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2,3,4,5,6,7-Heptachloronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptachloronaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6,7-Heptachloronaphthalene
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1,2,3,4,5,6,7-Heptachloronaphthalene
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1,2,3,4,5,6,7-Heptachloronaphthalene
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1,2,3,4,5,6,7-Heptachloronaphthalene
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1,2,3,4,5,6,7-Heptachloronaphthalene
Reactant of Route 6
1,2,3,4,5,6,7-Heptachloronaphthalene
Customer
Q & A

Q1: What are the key findings regarding the toxicological impact of 1,2,3,4,5,6,7-heptachloronaphthalene on fish, as highlighted in the provided research?

A1: While the provided abstracts do not specifically detail the effects of this compound on fish, the first paper investigates the biochemical responses of fish sac fry and fish hepatocytes (liver cells) when exposed to polychlorinated naphthalenes (PCNs) as a class of compounds. This suggests that this compound, being a PCN, could potentially induce biochemical changes in these models. Further research focusing specifically on this compound would be needed to confirm its specific effects.

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